molecular formula C19H23N3O3 B2567635 (2-Methoxypyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2380097-47-0

(2-Methoxypyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone

Cat. No. B2567635
CAS RN: 2380097-47-0
M. Wt: 341.411
InChI Key: VOVHKIHYCWQQRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps, likely including multistep organic reactions . Researchers have likely employed methods such as condensation reactions , functional group transformations , and protecting group strategies to assemble the desired structure. Detailed synthetic pathways can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of this compound is crucial for understanding its properties and interactions. It comprises a pyridine ring , a piperidine ring , and a methanone functional group . The substituents on these rings significantly influence its behavior. Researchers have likely elucidated the bond angles , torsional angles , and stereochemistry using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Understanding how this compound reacts with other molecules is essential. Researchers may have investigated its reactivity , stability , and functional group transformations . Hydrolysis , oxidation , and reductive processes could be relevant. Literature likely contains data on its behavior under various conditions .


Physical And Chemical Properties Analysis

  • Chemical Properties : Investigating its acidity/basicity , reactivity with acids/bases , and solvent interactions provides insights into its behavior .

Mechanism of Action

. Does it interact with specific receptors, enzymes, or cellular pathways? Researchers may have conducted in vitro and in vivo studies to unravel thisMetabolism , binding affinities , and target engagement are key aspects .

Safety and Hazards

Safety considerations are paramount. Researchers should have assessed its toxicity , handling precautions , and environmental impact . Relevant safety data can be found in material safety data sheets (MSDS) or related literature .

Future Directions

: “2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)pyridine” : 1-(2-Methoxypyridin-3-yl)ethanone MSDS : Crystal Structure of Tris(6-methylpyridin-2-yl)phosphine Selenide

properties

IUPAC Name

(2-methoxypyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14-6-3-9-17(21-14)25-13-15-7-5-11-22(12-15)19(23)16-8-4-10-20-18(16)24-2/h3-4,6,8-10,15H,5,7,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVHKIHYCWQQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)C3=C(N=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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